molecular formula C17H16O5 B7962239 Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate

Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate

Cat. No.: B7962239
M. Wt: 300.30 g/mol
InChI Key: SEYGEGOAUCAUKY-UHFFFAOYSA-N
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Description

Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate is an organic compound with a complex aromatic structure It is characterized by the presence of methoxy and methoxycarbonyl functional groups attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate typically involves multi-step organic reactions. One common method starts with the esterification of 3-methoxy-5-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This is followed by a Friedel-Crafts acylation reaction where the esterified product reacts with 4-(methoxycarbonyl)benzoyl chloride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability. Solvent recovery and recycling are also integral to industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where reagents like sodium hydroxide can replace the methoxy group with a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols.

    Substitution: Phenols.

Scientific Research Applications

Chemistry

In organic chemistry, Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate is used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.

Biology and Medicine

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving esterases and oxidases. Its derivatives may exhibit biological activity, making it a candidate for drug development and pharmacological studies.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and resins. Its aromatic structure contributes to the rigidity and thermal stability of the resulting materials, which are useful in coatings, adhesives, and high-performance plastics.

Mechanism of Action

The mechanism of action of Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate in biological systems involves its interaction with specific enzymes. Esterases can hydrolyze the ester bonds, releasing methanol and the corresponding acid. This hydrolysis can affect cellular processes by altering the local concentration of active compounds and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methoxybenzoate: Lacks the additional methoxycarbonylphenyl group, making it less complex.

    Methyl 4-methoxybenzoate: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    Ethyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate: Similar but with an ethyl ester instead of a methyl ester, which can influence its physical properties and reactivity.

Uniqueness

Methyl 3-methoxy-5-[4-(methoxycarbonyl)phenyl]benzoate is unique due to its specific substitution pattern, which provides distinct reactivity and potential for diverse applications. Its combination of methoxy and methoxycarbonyl groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

methyl 3-methoxy-5-(4-methoxycarbonylphenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O5/c1-20-15-9-13(8-14(10-15)17(19)22-3)11-4-6-12(7-5-11)16(18)21-2/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYGEGOAUCAUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)OC)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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